molecular formula C19H17BrN4O3 B14928158 4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14928158
M. Wt: 429.3 g/mol
InChI Key: UWWTWUKRGANSJZ-UHFFFAOYSA-N
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Description

4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenoxy group, a benzoyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of 4-[(2-bromophenoxy)methyl]benzoic acid, which is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-BROMOPHENOXY)METHYL]BENZOIC ACID: Shares the bromophenoxy group but lacks the pyrazole ring.

    METHYL 4-(4-BROMOPHENOXY)BENZOATE: Similar structure but with a methyl ester group instead of the pyrazole ring.

Uniqueness

4-({4-[(2-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

4-[[4-[(2-bromophenoxy)methyl]benzoyl]amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H17BrN4O3/c1-24-17(18(21)25)15(10-22-24)23-19(26)13-8-6-12(7-9-13)11-27-16-5-3-2-4-14(16)20/h2-10H,11H2,1H3,(H2,21,25)(H,23,26)

InChI Key

UWWTWUKRGANSJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br)C(=O)N

Origin of Product

United States

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